2-Acetyl-4-bromobenzoic acid is an aromatic compound that features both an acetyl group and a bromine atom attached to a benzoic acid framework. This compound is significant in organic synthesis and has applications in pharmaceuticals and material science. Its molecular structure comprises a benzene ring substituted with an acetyl group at the second position and a bromine atom at the fourth position, making it a member of the substituted benzoic acids.
This compound can be synthesized from various starting materials, including 4-bromobenzoic acid and acetylating agents. The synthesis often involves the introduction of the acetyl group through acylation reactions.
2-Acetyl-4-bromobenzoic acid is classified as an aromatic carboxylic acid due to the presence of the carboxylic acid functional group (-COOH) on the benzene ring. It is also categorized under halogenated aromatic compounds due to the bromine substitution.
The synthesis of 2-acetyl-4-bromobenzoic acid typically involves the following methods:
The molecular formula of 2-acetyl-4-bromobenzoic acid is . The structure includes:
InChI=1S/C9H7BrO3/c1-5(11)6-2-3-7(10)8(12)4-6/h2-4H,1H3,(H,12)XJZKXQKXGQWJQK-UHFFFAOYSA-N2-Acetyl-4-bromobenzoic acid can participate in various chemical reactions, including:
The reactions typically require specific conditions such as temperature control, choice of solvent, and sometimes catalysts to facilitate the desired transformations.
The mechanism of action for reactions involving 2-acetyl-4-bromobenzoic acid varies depending on the type of reaction:
2-Acetyl-4-bromobenzoic acid has several scientific uses:
This compound's versatility makes it valuable in both academic research and industrial applications, reflecting its importance in organic chemistry and material sciences.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6